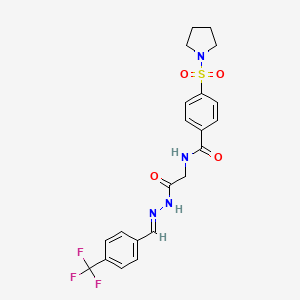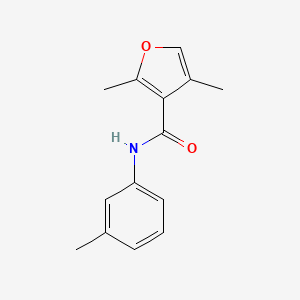![molecular formula C15H10F3N3O2 B2531915 N-[4-(トリフルオロメトキシ)フェニル]-3H-ベンゾイミダゾール-5-カルボキサミド CAS No. 830350-75-9](/img/structure/B2531915.png)
N-[4-(トリフルオロメトキシ)フェニル]-3H-ベンゾイミダゾール-5-カルボキサミド
説明
N-[4-(trifluoromethoxy)phenyl]-3H-benzimidazole-5-carboxamide is an organic compound known for its unique chemical structure and properties. This compound features a benzimidazole core, which is a bicyclic structure consisting of fused benzene and imidazole rings, and a trifluoromethoxyphenyl group attached to the nitrogen atom. The presence of the trifluoromethoxy group imparts significant chemical stability and lipophilicity, making it a valuable compound in various scientific research fields.
科学的研究の応用
N-[4-(trifluoromethoxy)phenyl]-3H-benzimidazole-5-carboxamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of advanced materials and as a precursor in the synthesis of agrochemicals and pharmaceuticals.
作用機序
Target of Action
A compound with a similar structure, carbonyl cyanide-p-trifluoromethoxyphenylhydrazone, is known to act as an ionophore, a mobile ion carrier . It is referred to as an uncoupling agent because it disrupts ATP synthesis by transporting hydrogen ions through the mitochondrial membrane .
Mode of Action
Based on the similar compound mentioned above, it may disrupt atp synthesis by transporting hydrogen ions through the mitochondrial membrane before they can be used to provide the energy for oxidative phosphorylation .
Biochemical Pathways
The similar compound carbonyl cyanide-p-trifluoromethoxyphenylhydrazone is known to disrupt the process of oxidative phosphorylation , which is a critical pathway in cellular respiration.
Result of Action
Based on the similar compound carbonyl cyanide-p-trifluoromethoxyphenylhydrazone, it may disrupt atp synthesis, which could have significant effects on cellular energy production .
生化学分析
Biochemical Properties
N-[4-(trifluoromethoxy)phenyl]-3H-benzimidazole-5-carboxamide plays a crucial role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to inhibit the activity of certain enzymes, such as soluble epoxide hydrolase (sEH), by forming stable complexes with the enzyme’s active site . The interaction between N-[4-(trifluoromethoxy)phenyl]-3H-benzimidazole-5-carboxamide and sEH involves hydrogen bonding and hydrophobic interactions, which contribute to its inhibitory potency.
Cellular Effects
N-[4-(trifluoromethoxy)phenyl]-3H-benzimidazole-5-carboxamide exerts significant effects on various types of cells and cellular processes. This compound has been found to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it can modulate the expression of genes involved in inflammatory responses and oxidative stress . Additionally, N-[4-(trifluoromethoxy)phenyl]-3H-benzimidazole-5-carboxamide has been shown to affect mitochondrial function by disrupting ATP synthesis, leading to alterations in cellular energy metabolism .
Molecular Mechanism
The molecular mechanism of action of N-[4-(trifluoromethoxy)phenyl]-3H-benzimidazole-5-carboxamide involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. This compound binds to the active site of sEH, inhibiting its enzymatic activity and preventing the hydrolysis of epoxides to diols . The inhibition of sEH by N-[4-(trifluoromethoxy)phenyl]-3H-benzimidazole-5-carboxamide leads to the accumulation of epoxides, which can exert various biological effects, including anti-inflammatory and cardioprotective actions.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of N-[4-(trifluoromethoxy)phenyl]-3H-benzimidazole-5-carboxamide have been observed to change over time. This compound exhibits good stability under standard laboratory conditions, but it may undergo degradation under extreme pH or temperature conditions . Long-term studies have shown that N-[4-(trifluoromethoxy)phenyl]-3H-benzimidazole-5-carboxamide can have sustained effects on cellular function, including prolonged inhibition of sEH activity and persistent changes in gene expression.
Dosage Effects in Animal Models
The effects of N-[4-(trifluoromethoxy)phenyl]-3H-benzimidazole-5-carboxamide vary with different dosages in animal models. At low doses, this compound has been shown to exert beneficial effects, such as reducing inflammation and protecting against oxidative stress . At high doses, N-[4-(trifluoromethoxy)phenyl]-3H-benzimidazole-5-carboxamide may exhibit toxic or adverse effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, indicating that the compound’s efficacy and safety are dose-dependent.
Metabolic Pathways
N-[4-(trifluoromethoxy)phenyl]-3H-benzimidazole-5-carboxamide is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. This compound is primarily metabolized by cytochrome P450 enzymes, which catalyze its oxidation and subsequent conjugation reactions . The metabolic flux of N-[4-(trifluoromethoxy)phenyl]-3H-benzimidazole-5-carboxamide can influence the levels of its metabolites, which may have distinct biological activities.
Transport and Distribution
The transport and distribution of N-[4-(trifluoromethoxy)phenyl]-3H-benzimidazole-5-carboxamide within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cellular membranes by ATP-binding cassette (ABC) transporters, which facilitate its accumulation in specific tissues . Additionally, N-[4-(trifluoromethoxy)phenyl]-3H-benzimidazole-5-carboxamide can bind to plasma proteins, affecting its bioavailability and distribution.
Subcellular Localization
N-[4-(trifluoromethoxy)phenyl]-3H-benzimidazole-5-carboxamide exhibits specific subcellular localization, which can influence its activity and function. This compound is predominantly localized in the cytoplasm and mitochondria, where it interacts with target enzymes and proteins . The subcellular localization of N-[4-(trifluoromethoxy)phenyl]-3H-benzimidazole-5-carboxamide is regulated by targeting signals and post-translational modifications, which direct it to specific compartments or organelles.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(trifluoromethoxy)phenyl]-3H-benzimidazole-5-carboxamide typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 4-(trifluoromethoxy)aniline with o-phenylenediamine under acidic conditions to form the benzimidazole core. This intermediate is then reacted with a suitable carboxylic acid derivative, such as an acid chloride or anhydride, to introduce the carboxamide group.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling the temperature, reaction time, and the use of catalysts or solvents to facilitate the reactions. The use of continuous flow reactors and other advanced technologies can further enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
N-[4-(trifluoromethoxy)phenyl]-3H-benzimidazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) to yield reduced derivatives.
Substitution: The trifluoromethoxy group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as LiAlH4 or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like amines, thiols, or halides can be used in substitution reactions, often in the presence of a base or catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole derivatives with additional oxygen-containing functional groups, while reduction can produce amine derivatives.
類似化合物との比較
Similar Compounds
N-[4-(trifluoromethoxy)phenyl]carbonohydrazonoyl dicyanide: Known for its use in studying biological processes related to aging.
2-{2-(4-cyanophenyl)-1-[3-(trifluoromethyl)phenyl]ethylidene}-N-[4-(trifluoromethoxy)phenyl]hydrazinecarboxamide: Used as an insecticide and acts by blocking sodium channels in insects.
Uniqueness
N-[4-(trifluoromethoxy)phenyl]-3H-benzimidazole-5-carboxamide stands out due to its unique combination of a benzimidazole core and a trifluoromethoxyphenyl group. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.
特性
IUPAC Name |
N-[4-(trifluoromethoxy)phenyl]-3H-benzimidazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10F3N3O2/c16-15(17,18)23-11-4-2-10(3-5-11)21-14(22)9-1-6-12-13(7-9)20-8-19-12/h1-8H,(H,19,20)(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHSAFKYEYVQVEG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)C2=CC3=C(C=C2)N=CN3)OC(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10F3N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601326702 | |
| Record name | N-[4-(trifluoromethoxy)phenyl]-3H-benzimidazole-5-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601326702 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
321.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
14.9 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID47197009 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
830350-75-9 | |
| Record name | N-[4-(trifluoromethoxy)phenyl]-3H-benzimidazole-5-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601326702 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


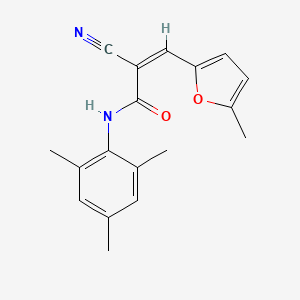
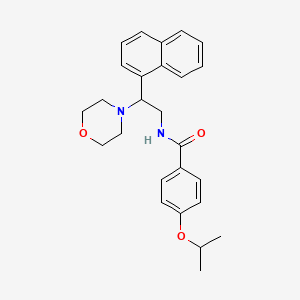
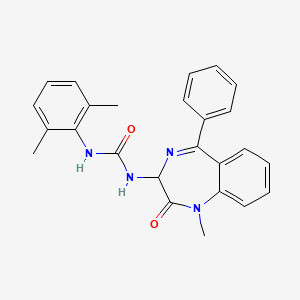
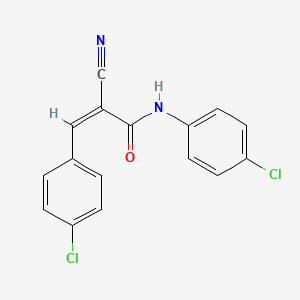
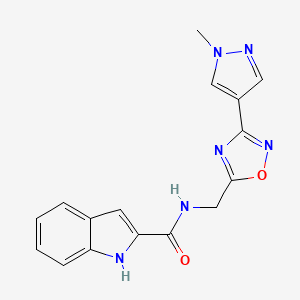


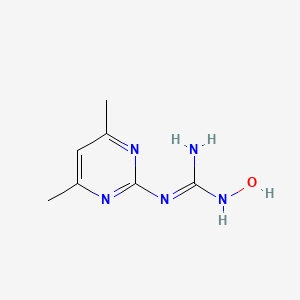
![N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]-3-fluoro-4-methoxybenzamide](/img/structure/B2531845.png)
![4-{[1-(1-benzofuran-2-carbonyl)piperidin-4-yl]oxy}pyridine](/img/structure/B2531847.png)
![[14-Methyl-5-(3-methylphenyl)-7-{[(4-methylphenyl)methyl]sulfanyl}-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl]methanol](/img/structure/B2531848.png)
